1,3,3-Trichloropropene
Overview
Description
1,3,3-Trichloropropene is an organic compound composed of carbon, hydrogen, and chlorine atoms. It is structurally similar to propene, but three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trichloropropene can be synthesized through the chlorination of propylene or allyl chloride. One common method involves the reaction of allyl chloride with sulfuryl chloride in the presence of a nitrogen-containing base, phosphine, or phosphine oxide . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of catalysts such as nitrogen-containing bases or phosphines enhances the selectivity and yield of the desired product . The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide, often resulting in allyl rearrangement.
Reduction Reactions: It can be reduced to propene through β-elimination followed by hydrogenolysis.
Addition Reactions: It can participate in addition reactions with organomagnesium compounds and cuprous cyanide.
Common Reagents and Conditions:
Diethylamine: Used in substitution reactions.
Zerovalent Zinc: Used in reduction reactions.
Organomagnesium Compounds: Used in addition reactions.
Major Products:
Propene: Formed through reduction reactions.
Substituted Propene Derivatives: Formed through substitution reactions.
Scientific Research Applications
1,3,3-Trichloropropene is utilized in various scientific research applications:
Mechanism of Action
The primary mechanism of action for 1,3,3-Trichloropropene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . The molecular targets and pathways involved in these reactions include the cleavage of carbon-chlorine bonds and the formation of carbon-carbon double bonds.
Comparison with Similar Compounds
1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropane: Another chlorinated propene derivative with different reactivity and applications.
Uniqueness: 1,3,3-Trichloropropene is unique due to its specific reactivity patterns, particularly its tendency to undergo allyl rearrangement during substitution reactions . This property distinguishes it from other chlorinated propene derivatives and makes it valuable in specific synthetic applications.
Properties
IUPAC Name |
1,3,3-trichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZDLNSWZGRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26556-03-6 | |
Record name | 1,3,3-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.